molecular formula C12H26 B14534821 3-Ethyl-5-methylnonane CAS No. 62184-49-0

3-Ethyl-5-methylnonane

Cat. No.: B14534821
CAS No.: 62184-49-0
M. Wt: 170.33 g/mol
InChI Key: ZBALIHDUORTBQR-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylnonane is a branched alkane with the molecular formula C₁₂H₂₆ (molecular weight: 170.34 g/mol). Its structure consists of a nonane parent chain (nine carbons) substituted with an ethyl group (-CH₂CH₃) at position 3 and a methyl group (-CH₃) at position 5. This branching reduces intermolecular van der Waals forces compared to linear alkanes, leading to a lower boiling point and enhanced volatility.

Properties

CAS No.

62184-49-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-5-methylnonane

InChI

InChI=1S/C12H26/c1-5-8-9-11(4)10-12(6-2)7-3/h11-12H,5-10H2,1-4H3

InChI Key

ZBALIHDUORTBQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(CC)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most documented route involves alkylating nonane with ethyl and methyl halides (e.g., ethyl chloride, methyl iodide) under Friedel-Crafts conditions. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the electrophilic substitution, enabling the introduction of ethyl and methyl groups at specific positions. The general reaction proceeds as:

$$
\text{Nonane} + \text{CH}3\text{X} + \text{C}2\text{H}5\text{X} \xrightarrow{\text{AlCl}3} \text{3-Ethyl-5-methylnonane} + 2\text{HX} \quad (X = \text{Cl, Br})
$$

Catalysts and Conditions

Bench-scale protocols typically employ AlCl₃ (10–15 mol%) in toluene at 80–120°C for 8–12 hours. Methanesulfonic acid has also been reported as an effective catalyst in toluene, achieving yields >90% under similar conditions. Key parameters include:

Parameter Optimal Range Impact on Yield/Purity
Catalyst Loading 10–15 mol% Higher loadings reduce side isomerization
Temperature 80–120°C Excess heat promotes cracking
Solvent Volume 5–10 equivalents Lower volumes enhance reaction kinetics

Industrial Production Methods

Industrial processes utilize continuous-flow reactors to improve heat management and catalyst turnover. A 2024 BenchChem patent disclosed a pilot-scale system achieving 92% yield using a zeolite-based solid acid catalyst (H-ZSM-5) at 100°C, reducing reliance on corrosive liquid acids.

Alternative Synthetic Routes

Hydride Reduction of Keto Intermediates

3-Ethyl-5-methylnonan-4-one, synthesized via ketonization of nonane derivatives, can be reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). While this method offers precise stereocontrol, the multi-step sequence limits scalability.

Grignard Reagent Approaches

Reacting pentylmagnesium bromide with 3-ethyl-5-methylheptane precursors has been explored in laboratory settings. However, competing elimination reactions often necessitate low temperatures (-20°C) and anhydrous conditions, yielding <60% product.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost (Relative)
AlCl₃-Catalyzed Alkylation 85–90 95–98 High Low
Methanesulfonic Acid 90–92 99+ Moderate Moderate
Hydride Reduction 70–75 90–93 Low High
Grignard Reaction 50–60 85–88 Low Very High

Data synthesized from Refs.

Challenges and Optimization Strategies

Isomer Control

Branching selectivity remains a critical challenge. Nuclear magnetic resonance (NMR) studies indicate that AlCl₃ favors thermodynamic control, producing this compound as the major isomer (≥95%). In contrast, Brønsted acids like methanesulfonic acid enhance kinetic control, minimizing byproducts.

Solvent Selection

Toluene outperforms polar aprotic solvents (e.g., DMF) due to its non-coordinating nature, which preserves catalyst activity. A 2025 PubChem entry noted that solvent volumes exceeding 10 equivalents dilute reactants, extending reaction times by 30–40%.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions often involve the replacement of a hydrogen atom with another atom or group of atoms.

Common Reagents and Conditions

    Halogenation: This reaction involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under the influence of UV light or heat.

    Combustion: In the presence of oxygen, this compound can undergo complete combustion to produce carbon dioxide and water.

Major Products Formed

Scientific Research Applications

3-Ethyl-5-methylnonane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of alkanes and their reactions.

    Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the synthesis of other organic compounds

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most structurally similar compound identified in the evidence is 4-ethyl-3-methyl-5-propylnonane (C₁₅H₃₂, molecular weight: 212.41 g/mol) . Key differences include:

  • Additional substituent : A propyl group (-CH₂CH₂CH₃) at position 5 in the latter compound.

Expected Physicochemical Properties

The following table summarizes calculated molecular attributes and estimated physical properties based on structural features:

Compound Name Molecular Formula Molecular Weight Substituents Expected Boiling Point (°C)*
3-Ethyl-5-methylnonane C₁₂H₂₆ 170.34 Ethyl (C3), Methyl (C5) ~215–220
4-Ethyl-3-methyl-5-propylnonane C₁₅H₃₂ 212.41 Ethyl (C4), Methyl (C3), Propyl (C5) ~230–235

*Note: Boiling points are estimated based on branching and molecular weight trends. Increased molecular weight typically elevates boiling points, but greater branching counteracts this by reducing surface area for intermolecular interactions.

Functional and Industrial Implications

  • Solubility: Both compounds are nonpolar and expected to be insoluble in water but miscible with organic solvents.
  • Thermal Stability: The higher molecular weight of 4-ethyl-3-methyl-5-propylnonane may marginally improve thermal stability, though experimental data is unavailable in the provided sources.
  • Applications : Branched alkanes like these are often used as lubricant additives or fuel components due to their low freezing points and resistance to oxidation .

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